N-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
“N-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enamide” is an organic compound that contains a trifluoromethyl group (-CF3), a fluoro group (-F), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and an amide group (-CONH2). The presence of these functional groups can influence the compound’s reactivity, polarity, and interactions with other molecules .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the trifluoromethyl, fluoro, phenyl, and amide groups. The trifluoromethyl group is electron-withdrawing, which could impact the electron distribution within the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in the body if used as a drug .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4NO/c1-2-9(16)15-6-3-4-7(8(11)5-6)10(12,13)14/h2-5H,1H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOAHKQSGJQVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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